
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is an organic compound with the molecular formula C₁₃H₁₂Cl₂O₃ It is known for its unique structure, which includes a dichlorophenyl group and an oxobutanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate can be synthesized through a multi-step process. One common method involves the condensation of ethyl acetoacetate with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate
- Ethyl 2-[(2,4-dichlorophenyl)methylidene]-3-oxobutanoate
- Ethyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxopentanoate
Uniqueness
(Z)-Ethyl 2-(2,3-Dichlorobenzylidene)-3-oxobutanoate is unique due to its specific dichlorophenyl substitution pattern and the presence of an oxobutanoate ester. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
94739-24-9 |
|---|---|
Fórmula molecular |
C13H12Cl2O3 |
Peso molecular |
287.13 g/mol |
Nombre IUPAC |
ethyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H12Cl2O3/c1-3-18-13(17)10(8(2)16)7-9-5-4-6-11(14)12(9)15/h4-7H,3H2,1-2H3 |
Clave InChI |
NIBDOTGDRGURII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzo[d]thiazolecarboxylic acid,4,5,6,7-tetrahydro-4-oxo-,ethyl ester](/img/structure/B8521616.png)
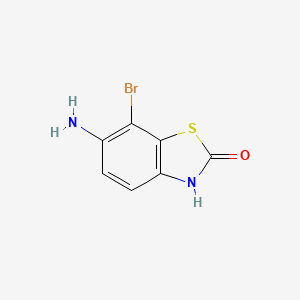
![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate](/img/structure/B8521624.png)
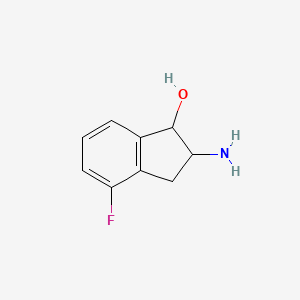

![ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8521652.png)

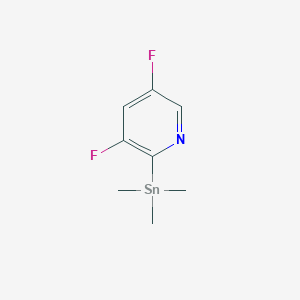
![(-)-(2S)-[(R)-4-chloro-alpha-(nitromethyl)benzyl]cyclohexanone](/img/structure/B8521681.png)
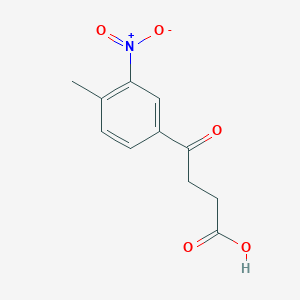
![N-methyl-N-(phenyl methyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B8521703.png)
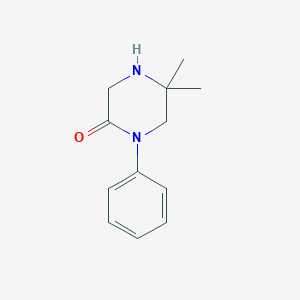
![5-Phenyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B8521708.png)
![Methyl 4-{3-[4-(pentyloxy)phenyl]-1,2-oxazol-5-YL}benzoate](/img/structure/B8521718.png)
